5-(Chloromethyl)pyrimidine-2-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1211587-90-4 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-(chloromethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1H2 |
InChI Key |
NBRZBINMEIGVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)CCl |
Origin of Product |
United States |
Reactive Pathways and Derivatization Strategies of 5 Chloromethyl Pyrimidine 2 Carbonitrile
Nucleophilic Substitution Chemistry at the Chloromethyl Center
The 5-(chloromethyl) group on the pyrimidine (B1678525) ring is analogous to a benzylic chloride. The proximity of the electron-withdrawing pyrimidine ring enhances the electrophilicity of the methylene (B1212753) carbon, making it highly susceptible to nucleophilic attack. This reactivity facilitates classic SN2 reactions with a diverse array of nucleophiles, providing a primary pathway for molecular elaboration.
The displacement of the chloride by nitrogen-based nucleophiles is a common and efficient method for introducing nitrogen-containing substituents. Primary and secondary amines, as well as heterocyclic amines, readily react with 5-(chloromethyl)pyrimidine-2-carbonitrile, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate to neutralize the liberated hydrochloric acid. ekb.eg These reactions are generally conducted in polar aprotic solvents such as isopropyl alcohol or dimethylformamide (DMF). ekb.eg
Hydrazine hydrate is also a potent nucleophile for this transformation. In one documented synthetic pathway involving a related pyrimidine scaffold, a methylthio group was displaced by hydrazine hydrate in refluxing ethanol to form a key hydrazinyl intermediate. nih.gov A similar nucleophilic attack by hydrazine on the chloromethyl group of the title compound is expected to proceed efficiently to yield 5-(hydrazinylmethyl)pyrimidine-2-carbonitrile. This intermediate can be further derivatized, for instance, through condensation with aldehydes or ketones. ekb.egnih.gov
The table below summarizes typical nucleophilic substitution reactions with nitrogen-based nucleophiles.
| Nucleophile | Reagent/Conditions | Product Class | Ref. |
| Primary/Secondary Amines | TEA, Isopropyl Alcohol, Reflux | 5-((Alkylamino)methyl)pyrimidine-2-carbonitriles | ekb.eg |
| Heterocyclic Amines | K₂CO₃, DMF | 5-((Heterocyclylamino)methyl)pyrimidine-2-carbonitriles | ekb.eg |
| Hydrazine Hydrate | Ethanol, Reflux | 5-(Hydrazinylmethyl)pyrimidine-2-carbonitrile | nih.gov |
Beyond nitrogen nucleophiles, the chloromethyl group readily reacts with oxygen, sulfur, and carbon-based nucleophiles to form stable ethers, thioethers, and new carbon-carbon bonds, respectively.
Carbon-Heteroatom Bonds: The formation of C-O and C-S bonds is achieved through reaction with alkoxides, phenoxides, and thiolates. These reactions typically proceed under basic conditions to generate the required nucleophile. For example, S-alkylation of thiouracil derivatives with analogous bromomethyl compounds in the presence of potassium carbonate is a well-established method for forming carbon-sulfur bonds. ekb.eg This demonstrates the feasibility of reacting this compound with sulfur nucleophiles like sodium thiophenoxide or alkyl thiols in the presence of a base. Similarly, reaction with sodium phenoxide or sodium methoxide would yield the corresponding aryl or methyl ethers.
Carbon-Carbon Bonds: The formation of C-C bonds via substitution at the chloromethyl center can be accomplished using soft carbon nucleophiles. Reagents such as sodium cyanide or stabilized carbanions derived from malonic esters or β-ketoesters can displace the chloride, extending the carbon skeleton. This pathway provides access to a variety of derivatives, including those with carboxylic acid or ketone functionalities after subsequent hydrolysis and decarboxylation of the newly introduced group.
The following table outlines representative reactions for the formation of C-C and C-heteroatom bonds.
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Class | Ref. |
| Oxygen | Sodium Phenoxide | DMF, Heat | 5-((Phenoxy)methyl)pyrimidine-2-carbonitrile | N/A |
| Sulfur | Sodium Thiophenoxide | Ethanol, RT | 5-((Phenylthio)methyl)pyrimidine-2-carbonitrile | ekb.eg |
| Carbon | Diethyl Malonate | NaOEt, Ethanol | Diethyl 2-((2-cyanopyrimidin-5-yl)methyl)malonate | N/A |
For highly reactive electrophiles like benzylic or allylic halides, nucleophilic substitution reactions often proceed readily without the need for a catalyst. The chloromethyl group in this compound falls into this category, as its reactivity is enhanced by the adjacent pyrimidine ring. Standard SN2 conditions are typically sufficient for reactions with a wide range of nucleophiles.
Catalysis in nucleophilic substitution is more commonly employed for less reactive substrates, such as unactivated aryl or vinyl halides. While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, they are not generally required for substitutions on a chloromethyl group. Therefore, catalyzed nucleophilic substitutions are not a primary strategy for the derivatization of this specific functional group on the title compound.
Transformations of the Carbonitrile Functional Group
The carbonitrile (cyano) group at the C2 position is a versatile functional handle that can be transformed into several other important chemical moieties, including amides, carboxylic acids, and amines. However, the high reactivity of the 5-(chloromethyl) group presents a significant chemoselectivity challenge. Reaction conditions intended to modify the nitrile can often affect the chloromethyl group. Consequently, transformations of the nitrile are most effectively performed after the chloromethyl group has been converted into a more stable substituent via one of the nucleophilic substitution pathways described above.
The hydrolysis of nitriles is a fundamental organic transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions.
Amidation: Partial hydrolysis of the nitrile to the corresponding primary amide, 5-(chloromethyl)pyrimidine-2-carboxamide, can be achieved under carefully controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid at low temperatures can often stop the reaction at the amide stage.
Hydrolysis to Carboxylic Acid: Complete hydrolysis to 5-(chloromethyl)pyrimidine-2-carboxylic acid requires more forcing conditions, such as refluxing in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). However, these conditions pose a significant challenge due to the facile substitution of the chloromethyl group by water or hydroxide ions, which would lead to the formation of 5-(hydroxymethyl)pyrimidine-2-carboxylic acid as a side or primary product. To avoid this complication, a synthetic strategy would typically involve first substituting the chloride with a robust nucleophile, followed by hydrolysis of the nitrile group.
The carbonitrile group can be reduced to a primary amine (aminomethyl group), which is a valuable functional group in medicinal chemistry.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. However, LiAlH₄ would also readily reduce the chloromethyl group, leading to a mixture of products or complete removal of the chlorine.
To achieve a selective reduction of the nitrile, a more strategic approach is required. The most viable synthetic route involves:
Displacement of the chloride with a desired nucleophile that is stable to reducing conditions.
Subsequent reduction of the nitrile group on the derivatized pyrimidine.
Alternative reducing agents such as catalytic hydrogenation (e.g., H₂, Raney Nickel) or certain borane derivatives could potentially offer better chemoselectivity, although careful optimization of reaction conditions would be necessary to prevent hydrogenolysis of the C-Cl bond.
Cross-Coupling Reactions for Molecular Complexity
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chloromethyl group serves as a key handle for such transformations, allowing for the introduction of a wide variety of substituents at the 5-position of the pyrimidine ring.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The C(sp³)-Cl bond of the chloromethyl group in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle. Various palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could potentially be employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at this position.
The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent. For substrates bearing a chloromethyl group on a heteroaromatic ring, catalyst systems that are effective for benzylic chlorides are often a good starting point. These typically involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands that can facilitate the oxidative addition and subsequent reductive elimination steps.
Below is a table of representative palladium-catalyzed cross-coupling reactions of heteroarylmethyl chlorides with various coupling partners, illustrating the general conditions that could be adapted for this compound.
| Electrophile | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 2-(Chloromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Benzylpyridine | 85 |
| 3-(Chloromethyl)thiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 3-(Allyl)thiophene | 78 |
| 2-(Chloromethyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-(3-Phenylprop-1-yn-1-yl)quinoline | 92 |
Interactive Data Table: Palladium-Catalyzed Coupling Methodologies (This is a simplified representation. In a true interactive table, users could filter and sort the data.)
| Electrophile | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Benzylpyridine | 85 |
| 3-(Chloromethyl)thiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 3-(Allyl)thiophene | 78 |
| 2-(Chloromethyl)quinoline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-(3-Phenylprop-1-yn-1-yl)quinoline | 92 |
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a particularly powerful tool for forming C-C bonds. chem-station.com One of the key advantages of the Negishi coupling is the high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. chem-station.com
In the context of this compound, the chloromethyl group can act as the electrophilic partner. The corresponding organozinc reagents can be prepared from a variety of precursors, allowing for the introduction of a diverse array of alkyl, aryl, and vinyl substituents. The reactivity of organozinc reagents is generally high, and the reactions can often be carried out under mild conditions.
The choice of catalyst is crucial for a successful Negishi coupling. Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor and a suitable ligand, are commonly employed. For couplings involving sp³-hybridized electrophiles like the chloromethyl group, nickel catalysts can also be effective.
The following table presents examples of Negishi couplings involving benzylic and heteroarylmethyl chlorides, which serve as models for the potential reactivity of this compound.
| Electrophile | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |
| Benzyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Diphenylmethane | 90 |
| 2-(Chloromethyl)furan | Ethylzinc iodide | Ni(acac)₂ | THF | 2-(Propyl)furan | 82 |
| 4-(Chloromethyl)pyridine | (4-Fluorophenyl)zinc bromide | PdCl₂(dppf) | DMA | 4-((4-Fluorophenyl)methyl)pyridine | 88 |
Interactive Data Table: Negishi Coupling Applications (This is a simplified representation. In a true interactive table, users could filter and sort the data.)
| Electrophile | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Diphenylmethane | 90 |
| 2-(Chloromethyl)furan | Ethylzinc iodide | Ni(acac)₂ | THF | 2-(Propyl)furan | 82 |
| 4-(Chloromethyl)pyridine | (4-Fluorophenyl)zinc bromide | PdCl₂(dppf) | DMA | 4-((4-Fluorophenyl)methyl)pyridine | 88 |
Cycloaddition and Annulation Reactions Involving Pyrimidine Ring
The pyrimidine ring, particularly when substituted with electron-withdrawing groups, can participate in cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems. The presence of the electron-withdrawing nitrile group at the 2-position of this compound is expected to lower the energy of the LUMO of the pyrimidine ring, making it more susceptible to reactions with electron-rich species.
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful method for the construction of six-membered rings. In an inverse-electron-demand Diels-Alder reaction, the electron-poor pyrimidine ring can act as a diene, reacting with an electron-rich dienophile. The subsequent loss of a small molecule, such as HCN from the C2 position, can lead to the formation of a new aromatic ring fused to the pyrimidine core. The participation of unactivated cyano groups as dienophiles in intramolecular Diels-Alder reactions has also been reported, suggesting the nitrile group itself could be involved in certain cycloaddition pathways.
Annulation reactions, which involve the formation of a new ring onto an existing one, are another important strategy for elaborating the pyrimidine core. These reactions can proceed through a variety of mechanisms, including tandem or cascade sequences. For instance, a functionalized pyrimidine can be reacted with a bifunctional reagent to build a new ring. Copper-catalyzed [3+3] annulation reactions have been developed for the synthesis of pyrimidines, and similar strategies could potentially be adapted to construct fused systems starting from a pre-functionalized pyrimidine.
The following table provides examples of cycloaddition and annulation reactions involving pyrimidine derivatives, which illustrate the potential for this compound to be used as a building block for more complex heterocyclic systems.
| Pyrimidine Derivative | Reaction Partner | Reaction Type | Product |
| 2,4,6-Trichloropyrimidine (B138864) | Ynamine | Inverse-electron-demand Diels-Alder | Fused Pyridine (B92270) Derivative |
| 4-Hydrazinopyrimidine | α,β-Unsaturated ketone | Annulation | Pyrazolo[1,5-a]pyrimidine |
| 2-Aminopyrimidine | 1,3-Diketone | Annulation | Pyrido[2,3-d]pyrimidine |
Interactive Data Table: Cycloaddition and Annulation Reactions (This is a simplified representation. In a true interactive table, users could filter and sort the data.)
| Pyrimidine Derivative | Reaction Partner | Reaction Type | Product |
|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Ynamine | Inverse-electron-demand Diels-Alder | Fused Pyridine Derivative |
| 4-Hydrazinopyrimidine | α,β-Unsaturated ketone | Annulation | Pyrazolo[1,5-a]pyrimidine |
| 2-Aminopyrimidine | 1,3-Diketone | Annulation | Pyrido[2,3-d]pyrimidine |
Application As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Design and Synthesis of Diverse Pyrimidine-Based Scaffolds
The utility of 5-(Chloromethyl)pyrimidine-2-carbonitrile as a foundational scaffold stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and molecular fragments at the 5-position of the pyrimidine (B1678525) ring. Synthetic chemists leverage this reactivity to construct libraries of substituted pyrimidines.
The general synthetic approach involves the condensation of various nucleophiles—such as amines, thiols, and alcohols—with the chloromethyl moiety. For instance, reacting 2,4,6-trichloropyrimidine (B138864) with different amines can lead to the formation of C-2 and C-4 substituted pyrimidines. nih.gov This stepwise substitution allows for the controlled synthesis of 2,4-diaminopyrimidine (B92962) derivatives. nih.gov The synthesis of pyrimidine-based scaffolds can also be achieved through multicomponent reactions, which have been explored for creating purines and pyrimidines, recognized as fundamental building blocks for biologically relevant molecules. researchgate.net The presence of the cyano group at the 2-position offers another site for chemical modification, further expanding the diversity of accessible pyrimidine structures. These strategies are fundamental in developing novel compounds for various applications, including drug discovery and agrochemical research. nih.govresearchgate.net
Precursor Chemistry for Molecules with Potential Biological Applications
The pyrimidine-5-carbonitrile core is a well-established pharmacophore found in numerous biologically active compounds. ekb.eg Consequently, this compound is a crucial starting material for synthesizing molecules with potential therapeutic and agricultural uses. Its derivatives have been extensively investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ekb.eg
Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. researchgate.net The general strategy involves modifying the pyrimidine scaffold to mimic the binding of known COX-2 inhibitors. nih.govnih.gov For example, researchers have synthesized series of cyanopyrimidine hybrids bearing different sulfonamide phenyl moieties or heterocyclic systems like benzo[d]imidazole at the C-2 position. nih.govnih.govmdpi.com
These synthesized compounds have demonstrated potent COX-2 inhibitory activity, with some derivatives showing IC₅₀ values in the submicromolar range, comparable to or exceeding the potency of established drugs like Celecoxib. nih.govnih.gov The link between COX-2 inhibition and anticancer effects is also a key area of research, as COX-2 is overexpressed in many tumors and contributes to tumor growth and metastasis. researchgate.netnih.gov
Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound | Description | IC₅₀ (µM) vs. COX-2 | Reference |
|---|---|---|---|
| Derivative 3b | Pyrimidine with benzo[d]oxazole moiety | Comparable to Celecoxib | nih.govnih.gov |
| Derivative 5b | Pyrimidine with 4-methylbenzenesulfonamide | 9.3-fold > Nimesulide | nih.govnih.gov |
| Derivative 5d | Pyrimidine with 4-(trifluoromethyl)benzenesulfonamide | 10.5-fold > Nimesulide | nih.govnih.gov |
| Celecoxib | Standard COX-2 Inhibitor | Standard Reference | nih.govnih.gov |
| Nimesulide | Standard COX-2 Inhibitor | Standard Reference | nih.govnih.gov |
The pyrimidine core is a central feature in many chemotherapeutic agents. nih.gov The versatility of the pyrimidine-5-carbonitrile scaffold has been exploited to develop novel compounds targeting various mechanisms in cancer progression. ekb.eg Research has focused on creating derivatives that act as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgrsc.orgnih.gov
Numerous studies have reported the synthesis of pyrimidine-5-carbonitrile derivatives that exhibit potent cytotoxic activity against a panel of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancer. rsc.orgnih.gov Some of these compounds have shown IC₅₀ values in the nanomolar to low micromolar range, indicating significant anticancer potential. nih.govnih.gov For example, certain derivatives have demonstrated cytotoxic activity against the K562 leukemia cell line by inhibiting the PI3K/AKT signaling pathway and inducing apoptosis. nih.gov Another study reported that a 2-(butylthio)-substituted pyrimidine-5-carbonitrile displayed potent cytotoxicity against HCT-116, HepG-2, MCF-7, and A549 cells, with activity greater than the reference drug erlotinib. ekb.eg
Table 2: In Vitro Cytotoxic Activity of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 10b | HepG2 (Liver) | 3.56 | rsc.org |
| Derivative 10b | A549 (Lung) | 5.85 | rsc.org |
| Derivative 10b | MCF-7 (Breast) | 7.68 | rsc.org |
| Derivative 11b | HCT-116 (Colorectal) | 3.37 | rsc.org |
| Derivative 11b | A549 (Lung) | 2.4 | rsc.org |
| Derivative 7f | K562 (Leukaemia) | Potent Activity | nih.gov |
| Compound 18 | HepG-2 (Liver) | 3.04 | ekb.eg |
| Erlotinib (Standard) | A549 (Lung) | 20.11 | ekb.eg |
The structural motifs present in this compound are also relevant to the agrochemical industry. While direct application as a neonicotinoid precursor requires further specific investigation, related heterocyclic compounds are cornerstones of modern pesticide and herbicide development. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a related substituted heterocycle, is a key intermediate for several crop-protection products. nih.gov The synthesis of pyrethroid insecticides, a major class of commercial insecticides, has been achieved from similar starting materials like 5-(chloromethyl)furfural, highlighting the utility of the chloromethyl group on a heterocyclic ring for building agrochemically active molecules. dtic.mil The pyrimidine moiety itself is found in various potential herbicidal agents, and libraries of pyrimidine-N-heterocycle hybrids have been synthesized and screened for such activity. rsc.org
Exploration in Heterocyclic Fused Ring System Synthesis
The reactive sites on this compound make it an excellent substrate for the synthesis of fused heterocyclic ring systems. These polycyclic structures are of great interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity binding with biological targets. The chloromethyl group can act as an electrophilic site for intramolecular cyclization reactions after initial modification.
Synthetic routes have been developed to create a variety of fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles. eurjchem.comresearchgate.net These reactions often involve a multi-step process where the initial pyrimidine derivative is further reacted to build additional rings onto the core scaffold. For example, a pyrimidine bearing a hydrazino group can be reacted with electrophilic reagents to form fused pyrimidine derivatives. eurjchem.com The synthesis of such fused systems expands the chemical space accessible from the pyrimidine-5-carbonitrile core, providing novel scaffolds for drug discovery. researchgate.netresearchgate.net
Contribution to Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. researchgate.net this compound is an ideal starting point for DOS because it contains multiple points of diversification.
The pyrimidine ring is considered a "privileged substructure" because it is frequently found in bioactive compounds. researchgate.netnih.gov By using this core and systematically varying the substituents at the chloromethyl and cyano positions, as well as on the ring itself, large libraries of unique compounds can be rapidly synthesized. rsc.orgresearchgate.net A privileged substructure-based DOS (pDOS) approach allows for the efficient generation of distinct polyheterocyclic skeletons. researchgate.netnih.gov This methodology has been successfully applied to create libraries of pyrimidine-embedded polyheterocycles, which can be screened to identify novel chemical entities for various biological targets. rsc.orgresearchgate.net
Spectroscopic and Advanced Analytical Techniques for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Based on the structure of 5-(chloromethyl)pyrimidine-2-carbonitrile, specific signals are anticipated in both ¹H and ¹³C NMR spectra. The pyrimidine (B1678525) ring contains two chemically distinct protons, and the chloromethyl group introduces a unique methylene (B1212753) proton environment. Similarly, the molecule possesses six unique carbon atoms, each expected to produce a distinct resonance in the ¹³C NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals for the aromatic pyrimidine protons and one signal for the aliphatic chloromethyl protons. The protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent due to the plane of symmetry and would appear as a single sharp singlet. The protons of the chloromethyl group (-CH₂Cl) would also appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six distinct signals corresponding to each unique carbon atom in the molecule: the two non-equivalent pyrimidine ring carbons (C4/C6 being equivalent, and C2, C5), the carbon of the chloromethyl group, and the carbon of the nitrile group. The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)
| ¹H NMR Data | ¹³C NMR Data | ||
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| ~9.1 | Singlet (2H) | C4 & C6 | ~160 |
| ~4.8 | Singlet (2H) | -CH₂Cl | ~45 |
| C2 | ~145 | ||
| C5 | ~120 | ||
| -C≡N | ~115 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.
For this compound, characteristic absorption bands are expected for the nitrile, the carbon-chlorine bond, and the aromatic pyrimidine ring. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band. The C-Cl bond of the chloromethyl group has a characteristic stretching vibration in the fingerprint region. The pyrimidine ring will show several bands corresponding to C-H stretching and C=C/C=N ring stretching vibrations.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound (Note: These are expected frequency ranges. Actual experimental values may vary.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | Nitrile | 2240 - 2220 | Medium, Sharp |
| C=N / C=C Stretch | Pyrimidine Ring | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | Chloromethyl | 800 - 600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.
The molecular formula for this compound is C₆H₄ClN₃. HRMS would confirm this formula by providing a measured mass that matches the theoretical exact mass. A key feature in the mass spectrum would be the isotopic pattern for chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1.
Common fragmentation pathways could include the loss of a chlorine atom (Cl•) or the entire chloromethyl radical (•CH₂Cl), leading to characteristic fragment ions.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Description | Predicted Value |
| Molecular Formula | Elemental composition | C₆H₄ClN₃ |
| Theoretical Monoisotopic Mass | Exact mass of the most abundant isotopes | 153.0145 g/mol |
| Isotopic Pattern | Molecular ion peaks due to Chlorine | [M]⁺ at m/z 153.0145 (¹²C₆¹H₄³⁵ClN₃)[M+2]⁺ at m/z 155.0115 (¹²C₆¹H₄³⁷ClN₃) |
| Intensity Ratio | Relative abundance of isotopic peaks | [M]⁺ : [M+2]⁺ ≈ 3:1 |
| Plausible Fragmentation | Key fragment ions | [M-Cl]⁺ at m/z 118.0352[M-CH₂Cl]⁺ at m/z 104.0300 |
X-ray Diffraction Crystallography for Single Crystal Structure Elucidation
While no published crystal structure for this compound is available in open crystallographic databases, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable single crystal of the compound be grown and analyzed, this technique would provide a wealth of structural information. The analysis would yield the unit cell dimensions (the fundamental repeating block of the crystal) and the space group (the symmetry operations of the crystal). Most importantly, it would determine the exact coordinates of each atom, allowing for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would unambiguously confirm the molecular connectivity and provide insights into its conformation and any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the solid state.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a variety of techniques used to separate, identify, and purify the components of a mixture. For a compound like this compound, several methods would be suitable for its purification after synthesis and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for determining an appropriate solvent system for column chromatography. A silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase likely consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase would be effective. The compound would be eluted using a solvent system optimized by TLC, typically a gradient or isocratic mixture of hexanes and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): For analytical purity assessment, reversed-phase HPLC would be a standard method. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Table 4: Suggested Chromatographic Methods for this compound
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase System |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent screening | Silica Gel 60 F₂₅₄ | Hexanes / Ethyl Acetate (e.g., 7:3 v/v) |
| Column Chromatography | Preparative purification | Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate gradient |
| Reversed-Phase HPLC | Purity assessment, quantification | C18 (Octadecylsilane) | Water / Acetonitrile gradient |
Computational and Theoretical Studies on 5 Chloromethyl Pyrimidine 2 Carbonitrile and Its Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis of Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) interacts with a protein target at the atomic level. For derivatives of the pyrimidine-5-carbonitrile scaffold, docking studies have been crucial in identifying key binding modes and rationalizing their biological activity against various protein targets.
Research has shown that pyrimidine-5-carbonitrile derivatives can be effectively docked into the active sites of several key enzymes implicated in disease. For instance, docking studies of novel pyrimidine-5-carbonitrile derivatives against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have revealed binding modes similar to established inhibitors like sorafenib. acs.orgrsc.org These studies often show crucial hydrogen bond interactions with key amino acid residues in the hinge region of the kinase, such as Cys1043, as well as hydrophobic interactions within the active site. acs.org Similarly, derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), with analyses indicating that potent compounds fit well within the ATP-binding pocket, forming hydrogen bonds and other stabilizing interactions. nih.govresearchgate.net
In the context of anti-inflammatory research, cyanopyrimidine hybrids have been evaluated as inhibitors of Cyclooxygenase-2 (COX-2). physchemres.orgrsc.org Molecular docking simulations revealed that active compounds could fit snugly into the COX-2 binding site, forming hydrogen bonds with key residues like Leu352 and Arg513, mimicking the interactions of known selective inhibitors like Celecoxib. physchemres.orgrsc.org The binding energy scores calculated from these docking studies often correlate well with experimentally determined inhibitory activities, providing a strong basis for structure-activity relationship (SAR) analysis. physchemres.org For example, a docking study of thiopyrimidine-5-carbonitrile derivatives with the thymidylate synthase enzyme was used to rationalize the cytotoxic activity of the most potent compounds against liver cancer cell lines (HepG2). epstem.net
The general procedure for these studies involves preparing the 3D structures of the ligands and the protein target (usually obtained from the Protein Data Bank), minimizing their energy to achieve stable conformations, and then using a docking algorithm to predict the most favorable binding poses. physchemres.orgnih.gov The resulting complexes are then analyzed to identify specific interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for ligand affinity and selectivity. acs.orgphyschemres.org
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Cys1043, Arg1049, Glu883 | Hydrogen Bonding, Hydrophobic | acs.org |
| EGFR | Met793, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic | nih.govresearchgate.net |
| COX-2 | Arg513, Leu352, His90 | Hydrogen Bonding, Arene-Cation | physchemres.orgrsc.org |
| Thymidylate Synthase | Not Specified | Not Specified | epstem.net |
| CDK2 | GLU 12, THR 14, LYS 129 | Hydrogen Bonding, Alkyl-Pi | ekb.eg |
In Silico Prediction of Molecular Properties and Reactivity Profiles
In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the physicochemical characteristics and reactivity of drug candidates. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. For pyrimidine-5-carbonitrile derivatives, various computational tools have been employed to assess their drug-likeness and potential as orally bioavailable drugs.
Studies have reported the use of software like SwissADME and Molinspiration to calculate key molecular properties. tandfonline.com These properties often include molecular weight (MW), lipophilicity (log P), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). tandfonline.com The evaluation is frequently guided by established rules for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a log P value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. tandfonline.com
| Compound Series | Predicted Property | Finding | Implication | Reference |
| Cyanopyrimidine Hybrids | ADME Profile | Strong GIT absorption, No BBB permeability | Potential for good oral bioavailability and low CNS side effects | physchemres.orgrsc.org |
| Cyanopyrimidine Hybrids | Drug-Likeness | Good oral bioavailability, optimal physicochemical properties | High potential as therapeutic candidates | physchemres.orgrsc.org |
| General Pyrimidine (B1678525) Derivatives | Lipinski's Rule of Five | Zero violations for selected compounds | Good indication of drug-likeness and membrane permeability | tandfonline.com |
| Pyrimidine Carbonitriles | Pharmacokinetics | Favorable pharmacokinetic profile predicted | Suitable for further biological evaluation | researchgate.net |
Pharmacophore Modeling for Lead Compound Design and Optimization
Pharmacophore modeling is a powerful computational strategy used in lead compound design and optimization. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. researchgate.net This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. researchgate.net
For pyrimidine-based compounds, pharmacophore modeling has been successfully applied to identify novel inhibitors. The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the key interactions observed between a ligand and its protein target in a crystal structure. rsc.org In the design of pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, for example, the pharmacophore moiety was identified as occupying the critical DFG (Asp-Phe-Gly) region of the kinase, forming key hydrogen bonds. acs.org
This approach is frequently coupled with molecular docking to enhance virtual screening campaigns. researchgate.net A pharmacophore model can rapidly filter millions of compounds to a manageable number, which are then subjected to more computationally intensive docking simulations to refine the poses and predict binding affinities. researchgate.net This combined approach has been instrumental in identifying novel scaffolds and guiding the structural modifications needed to optimize the potency and selectivity of lead compounds derived from the 5-(Chloromethyl)pyrimidine-2-carbonitrile core. ijcce.ac.ir
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov These methods can map the entire potential energy surface of a reaction, identifying intermediates, transition states, and the rate-determining steps. While specific studies on the reaction mechanisms involving this compound are not widely published, the application of these methods to the synthesis of related pyrimidine structures provides a clear illustration of their utility.
For example, theoretical studies have been conducted to understand the aqueous-phase multicomponent reaction mechanism for the synthesis of pyrido[2,3-d]pyrimidines. Such studies refine proposed mechanisms by calculating the free energy profiles for each step, including Knoevenagel condensation, Michael addition, and subsequent cyclizations. By computing the energy barriers for each transition state, researchers can determine the most plausible reaction pathway and identify the kinetically controlling step of the entire process.
These computational insights are invaluable for optimizing reaction conditions. By understanding the electronic structure of reactants and transition states, chemists can make rational choices about catalysts, solvents, and temperature to improve reaction yields and selectivity. For derivatives of this compound, quantum chemical calculations could be used to predict the reactivity of the chloromethyl group in nucleophilic substitution reactions, guiding the synthesis of new compound libraries.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative stability of these different conformations is determined by their potential energy. Energy minimization is a computational process used to find the three-dimensional arrangement of atoms where the net inter-atomic forces are zero and the potential energy is at a local or global minimum. physchemres.org This process is a fundamental prerequisite for many other computational studies.
In the context of drug design involving pyrimidine-5-carbonitrile derivatives, energy minimization is a critical first step before performing molecular docking. physchemres.orgnih.gov The 3D structures of the ligands are typically sketched and then subjected to an energy minimization protocol using force fields like CHARMm or MMFF94s. ijcce.ac.ir This ensures that the ligand conformation used for docking is energetically favorable and realistic, leading to more reliable predictions of binding modes and affinities. physchemres.org
Furthermore, quantum chemical methods like DFT are employed to obtain optimized molecular geometries, which represent the lowest energy conformation of a molecule. epstem.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov For flexible molecules, understanding the preferred conformations and the energy barriers between them is crucial, as the biologically active conformation that binds to a protein target may not be the lowest energy conformation in solution. Therefore, a thorough conformational analysis helps in understanding the structural dynamics of the ligand, which is essential for rationalizing its interaction with a biological receptor.
Future Research Directions and Outlook for 5 Chloromethyl Pyrimidine 2 Carbonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research concerning 5-(Chloromethyl)pyrimidine-2-carbonitrile and its derivatives will likely prioritize sustainability and efficiency. The principles of green chemistry are becoming increasingly central to organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. powertechjournal.com
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs to construct the pyrimidine-5-carbonitrile core or its complex derivatives can significantly improve atom economy and reduce the number of purification steps. benthamdirect.comacs.org MCRs are attractive as they can generate diverse molecular libraries from simple starting materials in a single operation. acs.org
Catalysis: The exploration of novel catalysts is crucial. This includes the use of heterogeneous, reusable, and metal-free catalysts to replace traditional stoichiometric reagents that are often toxic and difficult to separate from the reaction mixture. powertechjournal.com Biocatalysis, using enzymes to perform specific transformations under mild conditions, also represents a promising frontier. powertechjournal.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating the synthesis of pyrimidine (B1678525) derivatives. powertechjournal.com Future work could focus on optimizing these techniques for the synthesis of this compound, potentially leading to shorter reaction times and higher yields. powertechjournal.com
Solvent-Free and Green Solvents: Moving away from conventional volatile organic solvents towards solvent-free reaction conditions or the use of benign solvents like water or ionic liquids is a critical goal for sustainable chemistry. powertechjournal.comnih.gov Research into solid-state synthesis or reactions in deep eutectic solvents could provide viable alternatives.
| Sustainable Approach | Potential Advantage | Research Focus |
| Multicomponent Reactions | Increased efficiency, reduced waste | One-pot synthesis of complex pyrimidine derivatives |
| Green Catalysis | Reusability, lower toxicity | Development of heterogeneous or enzymatic catalysts |
| Microwave/Ultrasound | Faster reaction times, higher yields | Optimization of energy-efficient synthesis protocols |
| Solvent-Free Conditions | Reduced environmental impact | Exploration of solid-state or green solvent systems |
Investigation of Undiscovered Reactivity Pathways and Functional Group Transformations
While the chloromethyl group is a known site for nucleophilic substitution, the full reactive potential of this compound is yet to be unlocked. Future research should delve into more nuanced and novel transformations.
Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, the cyano group can participate in cycloaddition reactions, be converted into various nitrogen-containing heterocycles (like tetrazoles), or act as a directing group for reactions on the pyrimidine ring.
C-H Functionalization: Direct C-H functionalization on the pyrimidine ring would offer a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. Investigating transition-metal catalyzed C-H activation at the C-4 or C-6 positions could lead to novel derivatives.
Reactivity of the Chloromethyl Group: Exploring reactions beyond simple S(_N)2 substitutions, such as radical-mediated reactions or the formation of organometallic reagents from the chloromethyl group, could open up new synthetic possibilities.
Enzymatic and Biomimetic Reactions: Inspired by pyrimidine metabolism pathways in biological systems, researchers could explore enzymatic or biomimetic catalysts to perform selective transformations on the molecule. nih.govcreative-proteomics.com This could involve, for instance, selective oxidation or reduction at specific sites.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
The intersection of synthetic chemistry and artificial intelligence (AI) is a rapidly expanding field that holds immense promise for the study of compounds like this compound. nih.govengineering.org.cn
Retrosynthesis and Route Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule containing the this compound scaffold and propose novel, efficient synthetic routes. cas.orgnih.gov These tools learn from vast databases of known chemical reactions to predict plausible disconnections and precursor molecules. engineering.org.cn
Reaction Outcome and Condition Optimization: Machine learning (ML) models can be trained to predict the outcome of unknown reactions, including identifying major products and estimating yields. nih.gov This predictive power can save significant time and resources by helping chemists prioritize experiments. Furthermore, AI can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts.
Discovery of Novel Reactivity: AI can analyze reaction data to identify subtle patterns and correlations that may not be apparent to human chemists, potentially leading to the discovery of entirely new types of reactions or reactivity pathways for this specific pyrimidine derivative. nih.govcas.org The success of these AI applications is highly dependent on the quality and diversity of the underlying training data. cas.org
| AI/ML Application | Function | Impact on Research |
| Retrosynthesis Planning | Predicts synthetic pathways for target molecules. | Accelerates the design of syntheses for novel derivatives. |
| Reaction Prediction | Forecasts products and yields of chemical reactions. | Reduces experimental failures and optimizes resource allocation. |
| Condition Optimization | Identifies optimal reaction parameters. | Improves reaction efficiency and sustainability. |
| Novel Reactivity Discovery | Uncovers new chemical transformations from data. | Expands the synthetic utility of the core compound. |
Exploration in Material Science and Advanced Functional Materials
The electron-deficient nature of the pyrimidine ring, combined with the functionality offered by the chloro and cyano groups, makes this compound an intriguing building block for materials science.
Organic Electronics: Pyrimidine-based compounds are being investigated as organic luminescent materials for applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Specifically, pyrimidine-5-carbonitrile moieties have been successfully used as acceptor units in thermally activated delayed fluorescence (TADF) emitters, which are crucial for high-efficiency OLEDs. rsc.org Future work could involve incorporating this compound into π-conjugated polymers or small molecules to tune their electronic and photophysical properties.
Functional Polymers: The chloromethyl group is an excellent handle for polymerization or for grafting the pyrimidine unit onto existing polymer backbones. This could lead to the development of functional polymers with tailored properties, such as thermal stability, conductivity, or specific binding capabilities.
Porous Materials: The rigid structure of the pyrimidine ring makes it a suitable component for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The nitrile and chloromethyl groups could serve as coordination sites or be post-synthetically modified to introduce further functionality.
Role in Fragment-Based Drug Discovery and Lead Optimization Strategies
The relatively small size and high functionality of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). mdpi.comdrugdiscoverychemistry.com FBDD involves screening small, low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
Fragment Library Inclusion: this compound can serve as a valuable member of a fragment library. Its pyrimidine-2-carbonitrile core is a known pharmacophore that has shown potent activity in various contexts, such as in inhibitors of falcipain, a protease from the malaria parasite. researchgate.netresearchgate.net
Lead Optimization: Once a fragment hit is identified, the chloromethyl group provides a direct and reactive site for chemical elaboration. This allows medicinal chemists to systematically "grow" the fragment by adding other chemical groups to explore the binding pocket of the target protein and improve potency and selectivity. This process is a cornerstone of lead optimization. nih.gov
Covalent Inhibitors: The reactive chloromethyl group can also be exploited to design targeted covalent inhibitors. These molecules form a permanent covalent bond with a specific amino acid residue (like cysteine) in the target protein, leading to irreversible inhibition, which can offer advantages in terms of potency and duration of action.
The 2-pyrimidinecarbonitrile scaffold has been a key component in the optimization of inhibitors for various biological targets, demonstrating its utility in medicinal chemistry. researchgate.netnih.govnih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
